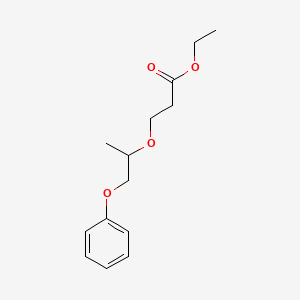

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-(1-phenoxypropan-2-yloxy)propanoate . The name is derived through the following hierarchical analysis:

- Parent chain : The longest carbon chain containing the principal functional group (ester) is the propanoate group ($$ \text{CH}2\text{CH}2\text{COO}^- $$), with the ethyl group ($$ \text{C}2\text{H}5 $$) as the ester substituent.

- Substituents : A 1-phenoxypropan-2-yloxy group ($$ \text{OCH}2\text{C}(\text{CH}3)\text{OPh} $$) is attached to the third carbon of the propanoate backbone. The "1-phenoxypropan-2-yl" moiety indicates a propane chain where position 1 is substituted with a phenoxy group ($$ \text{OPh} $$), and position 2 serves as the attachment point for the ether oxygen.

Synonyms include ethyl 3-[(1-phenoxypropan-2-yl)oxy]propanoate and the CAS registry number 1841081-43-3. The SMILES representation $$ \text{CCOC(=O)CCOC(C)COC1=CC=CC=C1 $$ succinctly encodes its structure, highlighting the ester ($$ \text{COO} $$) and ether ($$ \text{O} $$) linkages.

| Nomenclature Parameter | Value |

|---|---|

| IUPAC Name | ethyl 3-(1-phenoxypropan-2-yloxy)propanoate |

| Molecular Formula | $$ \text{C}{14}\text{H}{20}\text{O}_{4} $$ |

| CAS Registry Number | 1841081-43-3 |

| SMILES | CCOC(=O)CCOC(C)COC1=CC=CC=C1 |

Historical Context of Phenoxypropanoate Derivatives Discovery

Phenoxypropanoate derivatives emerged from mid-20th-century research into auxin-mimicking herbicides. The discovery of 2-methyl-4-chlorophenoxyacetic acid (MCPA) in 1945 marked a pivotal moment in agrochemistry, demonstrating the herbicidal potential of phenoxy-substituted compounds. By the 1950s, chemists began modifying the phenoxy backbone to enhance selectivity and stability, leading to derivatives like this compound.

The synthesis of such compounds often involves Fischer esterification or nucleophilic substitution reactions. For example, MCPA’s synthesis from 2-methyl-4-chlorophenol and chloroacetic acid provided a template for later ether-ester hybrids. The incorporation of ether linkages, as seen in this compound, aimed to improve lipid solubility and environmental persistence compared to earlier phenoxy acids.

Position Within Ester and Ether Functional Group Taxonomies

This compound belongs to two functional group categories:

- Esters : Characterized by the $$ \text{RCOOR}' $$ group, esters are formed via condensation of carboxylic acids and alcohols. This compound’s ethyl propanoate moiety ($$ \text{CH}2\text{CH}2\text{COOCH}2\text{CH}3 $$) places it within the ester family, akin to ethyl propionate ($$ \text{CH}3\text{CH}2\text{COOCH}2\text{CH}3 $$).

- Ethers : The 1-phenoxypropan-2-yloxy group ($$ \text{OCH}2\text{C}(\text{CH}3)\text{OPh} $$) contains two ether linkages ($$ \text{R-O-R} $$), connecting the propane backbone to both the phenoxy group and the ester chain.

| Functional Group | Structural Feature | Example in Compound |

|---|---|---|

| Ester | $$ \text{COOCH}2\text{CH}3 $$ | Ethyl propanoate backbone |

| Ether | $$ \text{OCH}2\text{C}(\text{CH}3) $$ | 1-phenoxypropan-2-yloxy substituent |

This dual functionality enables unique physicochemical properties, such as moderate polarity and hydrolytic stability, making it a candidate for specialized applications in polymer science or as a herbicide intermediate.

The compound’s ether-ester architecture mirrors trends in medicinal chemistry, where hybrid functional groups are exploited to optimize bioactivity and pharmacokinetics. For instance, phenoxypropionic acid derivatives have been patented for their lipid-lowering effects, underscoring the versatility of this structural motif.

Properties

IUPAC Name |

ethyl 3-(1-phenoxypropan-2-yloxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-16-14(15)9-10-17-12(2)11-18-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGDEWZOMATJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC(C)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192760 | |

| Record name | Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841081-43-3 | |

| Record name | Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Phenoxypropan-2-ol

The phenoxypropan-2-yloxy moiety can be prepared through a Williamson ether synthesis between phenol and 1-chloropropan-2-ol under basic conditions:

$$

\text{Phenol} + \text{1-Chloropropan-2-ol} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-Phenoxypropan-2-ol} + \text{HCl}

$$

Similar protocols have been employed for dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate, where potassium carbonate in acetonitrile facilitated ether bond formation.

Esterification of 3-((1-Phenoxypropan-2-yl)oxy)propanoic Acid

The carboxylic acid intermediate is esterified with ethanol using acid catalysis (e.g., H$$2$$SO$$4$$) or coupling agents like DCC (dicyclohexylcarbodiimide):

$$

\text{3-((1-Phenoxypropan-2-yl)oxy)propanoic Acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 3-((1-Phenoxypropan-2-yl)oxy)propanoate}

$$

This method parallels the synthesis of ethyl 3-(2-hydroxyphenyl)propanoate, where acid-catalyzed esterification achieved yields >80%.

One-Pot Catalytic Approaches

Trifluoromethanesulfonic Acid-Catalyzed Reaction

A one-step method inspired by the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate could involve:

- Reacting ethyl acrylate with 1-phenoxypropan-2-ol in the presence of trifluoromethanesulfonic acid.

- Optimized conditions: 120–160°C, 16–20 hours under nitrogen.

Example Protocol:

Copper-Catalyzed Ether Coupling

Copper catalysts (e.g., CuCl/CuCl$$_2$$) with 1,10-phenanthroline ligands have been used for trifluoromethylselenoether synthesis. Adapting this for the target compound:

$$

\text{Ethyl 3-hydroxypropanoate} + \text{1-Iodopropan-2-ol} \xrightarrow{\text{CuCl, 1,10-Phen}} \text{Ethyl 3-((1-hydroxypropan-2-yl)oxy)propanoate}

$$

Subsequent phenoxy group introduction via Mitsunobu reaction or alkylation would complete the synthesis.

Transesterification Routes

Transesterification offers a milder alternative to direct esterification. For example, mthis compound could react with excess ethanol under acid or base catalysis:

$$

\text{Methyl ester} + \text{EtOH} \xrightarrow{\text{NaOEt}} \text{Ethyl ester} + \text{MeOH}

$$

This method is effective for ethyl 3-oxo-3-(pyridin-2-yl)propanoate, achieving 95% yield with pyridine as a base.

Optimization and Challenges

Solvent and Temperature Effects

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted esters.

Scientific Research Applications

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis and the development of new compounds.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound features a phenoxy group attached via a propan-2-yloxy linker to the ethyl propanoate backbone. Analogous compounds differ in substituent type, position, and electronic effects:

Key Observations :

Stability and Reactivity

- Stability: Most ethyl propanoate analogs are stable under recommended storage conditions but may degrade under strong acids/bases or UV exposure .

- Reactivity : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, while electron-donating groups (e.g., methoxy in ) favor nucleophilic attack.

Physicochemical Properties

Notes:

Agricultural Uses

- Herbicides: Fenoxaprop-ethyl and quizalofop-ethyl () are commercial herbicides with similar ester backbones, emphasizing the role of substituents in bioactivity.

Material Science

- Polymer Modifiers: Ethyl 3-(2-furyl)propanoate () is used in furan-based polymers due to its electron-rich structure.

Biological Activity

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be classified as an ester, derived from the reaction of ethyl propanoate with a phenoxypropan-2-ol moiety. Its structure can be represented as follows:

where denote the number of carbon, hydrogen, and oxygen atoms in the molecule. The presence of the phenoxy group is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its pharmacological effects. Key areas of investigation include:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant activity against MCF-7 breast cancer cells, exceeding the efficacy of standard treatments like Tamoxifen .

- Antimicrobial Properties : Compounds structurally related to this compound have demonstrated antimicrobial activity against drug-resistant pathogens. This is particularly relevant in the context of increasing antibiotic resistance observed in clinical isolates .

- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes associated with cancer progression and other diseases. For example, compounds targeting ERK1/2 kinases have shown promise in preclinical settings .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on a series of β-aryl compounds, including derivatives of this compound, evaluated their cytotoxic effects on human breast cancer cell lines using the MTT assay. The results indicated that several compounds exhibited IC50 values lower than those of established chemotherapeutics, suggesting a potential for development as new anticancer agents.

Case Study 2: Antimicrobial Resistance

Research focusing on the antimicrobial properties of similar esters revealed their effectiveness against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the need for novel compounds in combating infections that are increasingly resistant to current antibiotics.

Research Findings

Recent investigations into the pharmacokinetics and metabolism of related ethyl compounds suggest that these molecules undergo rapid conversion in biological systems, which may influence their efficacy and safety profiles . Furthermore, structure-activity relationship (SAR) studies indicate that modifications to the phenoxy group can enhance biological activity while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for high concentrations) to mitigate inhalation risks .

- Skin Protection : Full chemical-resistant suits are mandatory due to potential skin irritation; compatibility depends on solvent interactions .

- Environmental Controls : Avoid drainage contamination, as stability in aquatic systems is undocumented .

Q. What synthetic routes are validated for this compound?

- Methodological Answer :

- Esterification : React 3-((1-phenoxypropan-2-yl)oxy)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux .

- Substitution : Use halogenating agents (e.g., SOCl₂) to modify hydroxyl groups, yielding intermediates for further functionalization .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is recommended for isolating high-purity product .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR : Look for ester carbonyl signals at ~170 ppm (¹³C) and ethoxy protons at δ 1.2–1.4 ppm (¹H) .

- IR : Strong C=O stretch at 1720–1740 cm⁻¹ and ether C-O stretches at 1100–1250 cm⁻¹ confirm ester and ether functionalities .

- HRMS : Calculate exact mass using molecular formula (C₁₄H₂₀O₅) to verify synthesis success .

Advanced Research Questions

Q. How do reaction conditions affect regioselectivity in substitution reactions of this compound?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the phenoxy group due to stabilized transition states .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution at the para position of the phenyl ring .

- Temperature : Elevated temperatures (~80°C) promote ester hydrolysis, necessitating controlled conditions to avoid side reactions .

Q. How can conflicting toxicity data be resolved for this compound?

- Methodological Answer :

- Data Gaps : Acute toxicity and carcinogenicity data are sparse; prioritize in vitro assays (e.g., Ames test for mutagenicity) to supplement existing classifications .

- Dose-Response Studies : Use zebrafish embryos or mammalian cell lines (e.g., HEK293) to establish LC₅₀/IC₅₀ values under controlled exposure protocols .

- Cross-Validation : Compare results with structurally similar esters (e.g., ethyl 3-(2-chlorophenyl)propanoate) to identify trends .

Q. What is the impact of steric hindrance on reactivity in different solvent systems?

- Methodological Answer :

- Steric Effects : The 1-phenoxypropan-2-yl group creates a bulky environment, slowing nucleophilic attacks in THF but enhancing stability in nonpolar solvents (e.g., hexane) .

- Solvent-Substrate Interactions : DFT calculations can model steric clashes in polar solvents, guiding solvent selection for desired reaction pathways .

- Kinetic Studies : Monitor reaction rates via HPLC to quantify steric vs. electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.